N-Cbz-4-cyclopropyl(L)Proline
Description
Significance of Cyclopropyl-Substituted Proline Derivatives in Advanced Organic Synthesis Research
Cyclopropyl-substituted proline derivatives are a class of conformationally restricted amino acids that have found a prominent role in drug design and development. lifechemicals.com The incorporation of a cyclopropane (B1198618) ring into the proline scaffold introduces significant conformational rigidity compared to the natural amino acid. nih.gov This rigidity is crucial because the biological activity of peptides is often linked to specific secondary structures, and proline analogues can help enforce these conformations. nih.govlifechemicals.com
The cyclopropane ring's unique steric and electronic properties present both challenges in synthesis and opportunities for novel reactivity. thieme-connect.com In medicinal chemistry, the cyclopropyl (B3062369) group is often used to create unique three-dimensional structures that can enhance binding affinity to biological targets. researchgate.net For instance, proline methanologues, which are proline analogues containing a bridged methylene (B1212753) group, serve as distinctive cyclopropane-fused scaffolds for constraining the pyrrolidine (B122466) ring's conformation in peptidomimetic studies. researchgate.net The synthesis of various bicyclic proline analogues, which significantly constrain the proline ring's conformation, has been a focus of research to create building blocks with inherent three-dimensional character for use in medicine and catalysis. nih.gov The Simmons-Smith cyclopropanation is a widely utilized reaction for the stereospecific conversion of alkenes into the cyclopropane motif, which is a core structural unit in many biologically active compounds, including amino acids. researchgate.net
Historical Overview of the Development of Conformationally Restricted Amino Acids
The development of conformationally restricted amino acids stems from the need to understand and control peptide conformation to achieve desired biological effects. The discovery of endogenous opioid peptides more than two decades ago spurred efforts to create analogues with enhanced receptor selectivity and efficacy. nih.gov Scientists realized that incorporating conformational constraints into biologically active peptides was a powerful strategy for improving their properties. nih.gov
This led to two main approaches: global restriction through cyclization of the entire peptide and local restriction by incorporating conformationally constrained amino acids. nih.gov The rationale is that by reducing the conformational freedom of a peptide, it is more likely to adopt the specific shape required for interaction with a biological target, such as a receptor or enzyme. lifechemicals.comnih.gov This "pre-organization" can lead to increased potency and selectivity.
Early predictions of amino acid conformational preferences, such as Ramachandran's map in 1963, were based on theoretical calculations and later largely validated by protein crystal structures. pnas.org The understanding that individual amino acids have intrinsic conformational propensities has been a driving force in the design of modified amino acids. pnas.org Over the years, a wide variety of conformationally restricted amino acids have been synthesized and successfully used as substitutes for natural amino acids in peptidomimetics, leading to the development of commercial drugs. lifechemicals.comgoogle.com
Rationale for Investigating N-Cbz-4-cyclopropyl(L)Proline as a Scaffold and Building Block
This compound has been specifically investigated as a valuable scaffold and building block due to the advantageous properties conferred by both the N-Cbz protecting group and the 4-cyclopropyl substitution. The benzyloxycarbonyl (Cbz) group is a common amine protecting group in peptide synthesis, while the cyclopropyl ring introduces conformational rigidity. evitachem.com
This compound is a key intermediate in the synthesis of several important pharmaceutical agents. nih.gov Notably, it is a crucial component in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). nih.gov The synthesis of Ledipasvir involves the coupling of N-Cbz-4-cyclopropyl-L-proline with another complex fragment. thieme-connect.comthieme-connect.com The spirocyclic structure imparted by the cyclopropylproline moiety is critical for Ledipasvir's high antiviral activity. nih.gov
The synthesis of this compound itself has been a subject of research to develop scalable processes. nih.govthieme-connect.comthieme-connect.com A typical synthetic route starts from a Boc-protected proline derivative, which undergoes esterification and subsequent installation of the Cbz group. thieme-connect.comthieme-connect.com The key cyclopropane ring is then formed on an exocyclic double bond using a Simmons-Smith reaction. thieme-connect.comthieme-connect.com The utility of this compound as a scaffold extends to its use in designing novel peptides with potentially enhanced biological activity and stability. evitachem.com
Data Tables
Table 1: Key Synthetic Steps for this compound This table outlines a general synthetic approach as described in the literature.
| Step | Description | Starting Material | Reagents | Product | Reference |
| 1 | Boc Deprotection & Esterification | Boc-protected proline derivative (e.g., 48) | HCl in MeOH | Proline methyl ester | thieme-connect.com, thieme-connect.com |
| 2 | Cbz Protection | Proline methyl ester | Cbz-Cl, N-methylmorpholine (NMM) | Cbz-protected proline methyl ester (e.g., 49) | thieme-connect.com, thieme-connect.com |
| 3 | Cyclopropanation | Cbz-protected proline methyl ester with exocyclic double bond (e.g., 49) | Simmons–Smith reaction (Et₂Zn, CH₂I₂) | Spiro-cyclopropane derivative (e.g., 50) | thieme-connect.com, thieme-connect.com |
| 4 | Hydrolysis | Spiro-cyclopropane methyl ester derivative | Base (e.g., LiOH) or Acid | This compound (e.g., 51) | thieme-connect.com, thieme-connect.com |
Table 2: Application in the Synthesis of Ledipasvir This table highlights the role of this compound in the synthesis of the antiviral drug Ledipasvir.
| Reaction Step | Description | Reactants | Reagents/Conditions | Product | Reference |
| Coupling | Ester formation | N-Cbz-4-cyclopropyl-l-proline (51), α-bromo ketone intermediate (61) | DIPEA, DMF/MeCN | Ester intermediate (62) | thieme-connect.com, thieme-connect.com |
| Cyclization | Imidazole core construction | Ester intermediate (62) | NH₄OAc, xylene, microwave irradiation | Imidazole derivative (63) | thieme-connect.com, thieme-connect.com |
Structure
3D Structure
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S)-4-cyclopropyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-8-13(12-6-7-12)9-17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t13?,14-/m0/s1 |
InChI Key |
PWPYHQUWVWILSQ-KZUDCZAMSA-N |
Isomeric SMILES |
C1CC1C2C[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC1C2CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Cbz 4 Cyclopropyl L Proline and Analogues
Classical and Contemporary Approaches to the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its synthesis has been the subject of extensive research, leading to a variety of effective methods.
Classical and widely utilized approaches include the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne, which offers a direct route to substituted pyrrolidines with good control over stereochemistry nih.gov. Another major strategy involves the intramolecular cyclization of linear precursors. These cyclizations can be achieved through various mechanisms, such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds nih.gov. More contemporary methods focus on efficiency and novelty, such as the photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives nih.gov. Transition-metal catalysis, particularly with iridium, has enabled the N-heterocyclization of primary amines with diols to form a range of cyclic amines, including pyrrolidines organic-chemistry.org. Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a regioselective pathway to these five-membered rings organic-chemistry.org.
| Method | Description | Key Features |
| [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes/alkynes. | High stereoselectivity, broad substrate scope. nih.gov |
| Intramolecular Cyclization | Ring-closing of linear precursors via hydroamination or C-H amination. | Powerful method for efficient construction of the pyrrolidine ring. nih.gov |
| Ring Contraction | Photo-promoted contraction of pyridines. | Utilizes abundant and inexpensive starting materials. nih.gov |
| Transition-Metal Catalysis | Iridium- or copper-catalyzed C-N bond formation. | High efficiency, good functional group tolerance. organic-chemistry.org |
Stereoselective Introduction of the Cyclopropane (B1198618) Moiety
The introduction of the cyclopropyl (B3062369) group at the 4-position of the proline ring is a critical step that imparts unique conformational constraints and metabolic stability to the molecule rsc.org. Several stereoselective methods are employed for this purpose.
Simmons-Smith Cyclopropanation and Optimized Variants
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance nih.govorganicreactions.orgwikipedia.org. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted fashion, preserving the geometry of the double bond in the product organicreactions.orgwikipedia.org.
The reactivity and efficiency of the reaction can be enhanced through optimized variants. The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple, is a notable improvement nih.govwikipedia.orgresearchgate.net. The electrophilic nature of the zinc carbenoid means that electron-rich alkenes react more readily organicreactions.org. Furthermore, the presence of proximal hydroxyl groups can direct the cyclopropanation to a specific face of the double bond, a feature that is widely exploited in asymmetric synthesis organicreactions.org.
However, direct application of classical Simmons-Smith conditions (ZnEt₂, CH₂I₂) to proline precursors can be challenging. In the synthesis of a related 4-substituted proline analogue, these conditions led to complex mixtures and deprotection, possibly due to the acidic nature of the medium nih.gov. A more successful approach involved a two-step sequence: the addition of a dibromocarbene to the double bond, followed by a debromination step via hydrogenolysis, which yielded better results nih.gov.
| Reagent System | Description | Advantages |
| Zn-Cu / CH₂I₂ | The classical Simmons-Smith reagent system. | Stereospecific, compatible with many functional groups. organicreactions.org |
| Et₂Zn / CH₂I₂ | The Furukawa modification. | Increased reactivity and reliability. nih.govwikipedia.org |
| CBr₃CO₂Na / Hydrogenolysis | Dibromocarbene addition followed by debromination. | Effective for substrates where classical methods fail, yielding better outcomes in specific proline analogues. nih.gov |
Carbene and Carbenoid Insertion Methodologies
Carbene and carbenoid insertion reactions represent another powerful strategy for cyclopropanation. These methods typically involve the generation of a reactive carbene species that subsequently adds to an alkene. Diazo compounds, such as ethyl α-diazopyruvate, are common carbene precursors wpmucdn.com.
A significant advancement in this area is the development of biocatalytic systems. Engineered myoglobins and P450 enzymes have emerged as promising biocatalysts capable of catalyzing intermolecular olefin cyclopropanations via carbene transfer processes wpmucdn.comnih.gov. These enzymatic methods can offer high levels of stereoselectivity, providing access to chiral cyclopropane-containing building blocks nih.gov. For instance, engineered myoglobin variants have been successfully used for the asymmetric construction of bicyclic cyclopropane-γ-lactams from N-allyl-diazoacetamides nih.gov.
Palladium-Catalyzed Cyclopropanation Strategies
Palladium catalysis offers a versatile platform for constructing cyclopropane rings, often through pathways distinct from traditional carbenoid additions. One such strategy is the intramolecular asymmetric hydrocyclopropanylation of alkynes, which proceeds via C(sp³)–H activation to form cyclopropane-fused γ-lactams in an atom-economical manner rsc.org. Other palladium-catalyzed methods include the carboamination of alkylidenecyclopropanes to build congested pyrrolidine scaffolds and the ligand-directed oxidative functionalization of cyclopropanes themselves nih.govnih.gov. These reactions showcase the ability of palladium catalysts to mediate complex bond formations, including the [2+1] annulation of strained alkenes like norbornenes with sulfoxonium ylides serving as carbene precursors rsc.org.
Intramolecular Cyclizations for Cyclopropyl-Pyrrolidine Framework Assembly
An alternative to forming the cyclopropane and pyrrolidine rings sequentially is to assemble the fused framework through an intramolecular cyclization of a suitably designed acyclic precursor. This approach can be highly efficient, constructing the complex bicyclic system in a single step.
Strategies include radical cyclizations, where, for example, an amidyl radical can activate a remote C-H bond to initiate ring formation researchgate.net. Another approach involves the intramolecular aminooxygenation of alkenes, which has been shown to be effective for the diastereoselective synthesis of disubstituted pyrrolidines nih.gov. Biosynthetic pathways also provide inspiration; for instance, the formation of the cyclopropyl-pyrrolidine core of cycloclavine is believed to proceed via a ring-closing radical mechanism nih.gov. These methods highlight the power of intramolecular strategies to rapidly build molecular complexity.
N-Protection and Deprotection Strategies Specific to the Carbobenzyloxy (Cbz) Group
The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry total-synthesis.com. Its stability under a range of conditions and its selective removal make it a valuable tool in the synthesis of N-Cbz-4-cyclopropyl(L)Proline.
Protection: The Cbz group is typically introduced by reacting the amine (e.g., L-proline) with benzyl chloroformate (Cbz-Cl) under basic conditions total-synthesis.comresearchgate.net. The reaction is a nucleophilic attack of the amine on the highly reactive chloroformate, liberating HCl, which is neutralized by a base such as sodium hydroxide or an organic base total-synthesis.com.
Deprotection: The most common and defining method for Cbz group removal is catalytic hydrogenolysis total-synthesis.com. This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) total-synthesis.comresearchgate.net. The reaction proceeds via reduction, cleaving the benzylic C-O bond to release the free amine, toluene, and carbon dioxide total-synthesis.com. Transfer hydrogenation, using H₂ donors other than hydrogen gas, can also be employed total-synthesis.com.
Orthogonality: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to many other common protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) total-synthesis.com. However, it should be noted that very harsh acidic conditions (e.g., excess HBr) can lead to its cleavage total-synthesis.com.
| Process | Reagents and Conditions | Mechanism/Notes |
| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaOH, Na₂CO₃) | Nucleophilic acyl substitution on the chloroformate. total-synthesis.com |
| Deprotection | H₂, Pd/C | Catalytic hydrogenolysis; cleaves the benzylic C-O bond. total-synthesis.comresearchgate.net |
| Deprotection (Alternative) | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | A newer, convenient method that tolerates reducible functional groups. organic-chemistry.org |
| Deprotection (Alternative) | 2-Mercaptoethanol, K₃PO₄ in DMA | Nucleophilic deprotection protocol suitable for substrates with sensitive functionalities. organic-chemistry.org |
Synthesis of Substituted this compound Derivatives
The synthesis of this compound and its analogues involves sophisticated chemical strategies to functionalize the pyrrolidine ring with precision. The introduction of substituents, particularly at the C-3 and C-4 positions, requires methodologies that can control both regioselectivity and stereoselectivity. This section explores advanced synthetic techniques, including direct C(sp³)–H functionalization, multicomponent and cascade reactions, and enantioselective approaches that are pivotal in constructing these complex proline scaffolds.
Directed C(sp³)–H Functionalization for C-3 and C-4 Positions
Directly functionalizing unactivated C(sp³)–H bonds is a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. In the context of proline derivatives, this approach allows for the late-stage introduction of substituents at the C-3 and C-4 positions.
Palladium-catalyzed C–H functionalization has been successfully employed to introduce aryl and vinyl substituents at the C-3 position of proline derivatives. acs.org This method often utilizes a directing group attached to the proline nitrogen to position the catalyst in close proximity to the target C–H bond. For instance, aminoquinoline and methoxyaminoquinoline have been used as effective directing groups. acs.org The reaction proceeds with high yield and stereospecificity, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org The versatility of this method is demonstrated by its tolerance for a wide range of functional groups on the aryl iodide coupling partner, including electron-donating and electron-withdrawing groups. acs.org
While this specific methodology has been extensively demonstrated for the C-3 position, the principles of directed C–H activation are being extended to other positions on heterocyclic systems. acs.org The development of directing groups that can selectively target the C-4 position is an ongoing area of research. Such advancements would provide a direct route to 4-substituted proline derivatives, including those with cyclopropyl moieties, by functionalizing the C-H bond without requiring a handle like a hydroxyl group. Site-selective functionalization of inert C(sp³)–H bonds in N-terminal amino acids of peptides has also been demonstrated, where the native amino acid moiety acts as a ligand to accelerate the C–H activation reaction. nih.gov
Table 1: Examples of 3-Aryl Proline Derivatives Synthesized via Pd-Catalyzed Directed C(sp³)–H Arylation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 3-Phenylpyrrolidine derivative | 88 |
| 2 | 4-Chloroiodobenzene | 3-(4-Chlorophenyl)pyrrolidine derivative | 87 |
| 3 | 4-Bromoiodobenzene | 3-(4-Bromophenyl)pyrrolidine derivative | 80 |
| 4 | 1,4-Diiodobenzene | 3-(4-Iodophenyl)pyrrolidine derivative | 68 |
| 5 | 4-Methoxyiodobenzene | 3-(4-Methoxyphenyl)pyrrolidine derivative | 85 |
| 6 | Ethyl 4-iodobenzoate | 3-(4-Carboethoxyphenyl)pyrrolidine derivative | 90 |
| 7 | 4-Iodobenzonitrile | 3-(4-Cyanophenyl)pyrrolidine derivative | 81 |
| 8 | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)pyrrolidine derivative | 86 |
This table presents a selection of results for the arylation of the C-3 position of a proline derivative using various aryl iodides, demonstrating the broad scope of the reaction. acs.org
Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains atoms from all starting materials, offer a highly efficient pathway to complex molecular architectures. ajgreenchem.comajgreenchem.com L-proline and its derivatives are often used as organocatalysts in MCRs to synthesize a variety of heterocyclic compounds. ajgreenchem.comresearchgate.net These reactions benefit from operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.net
For example, L-proline has been shown to effectively catalyze the one-pot synthesis of highly functionalized tetrahydropyridines from anilines, methyl acetoacetate, and aromatic aldehydes. ajgreenchem.com While not directly yielding a proline scaffold, this demonstrates the catalytic utility of proline in complex bond-forming sequences.
Cascade reactions, which involve a series of intramolecular transformations, provide another elegant route to functionalized proline derivatives. A notable example is the copper(I)-catalyzed reaction between CF₃-substituted allenynes and tosylazide. nih.gov This reaction proceeds through a cascade of [3+2]-cycloaddition, ketenimine formation, rearrangement, and an Alder-ene cyclization to afford densely functionalized 3-ethynyl proline derivatives with high diastereoselectivity. nih.gov The resulting products are unique synthons that can be used for further transformations. nih.gov The ability to construct the core pyrrolidine ring and install multiple functional groups in a single, controlled sequence is a hallmark of this powerful strategy.
Enantioselective Approaches to 4-Substituted Proline Scaffolds
The development of enantioselective methods for synthesizing 4-substituted prolines is crucial, as the stereochemistry at the C-4 position significantly influences the conformation of the pyrrolidine ring and the biological activity of peptides containing these analogues. researchgate.net A common and effective strategy involves the modification of readily available chiral precursors, such as 4-hydroxy-L-proline. mdpi.com
A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold serves as a key example. nih.govresearchgate.netnih.gov This intermediate is a versatile precursor for various 4-substituted prolines. The synthesis can be achieved through a one-pot double allylic alkylation of a glycine imine analogue, catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions. nih.govresearchgate.net This method represents a significant advance, as it establishes the desired stereochemistry through catalysis rather than relying on resolution or stoichiometric chiral auxiliaries. The resulting N-Boc-(S)-4-methyleneproline can then be subjected to further reactions, such as cyclopropanation, to install the desired 4-cyclopropyl group.
Another approach begins with commercial (cis)-4-hydroxy-L-proline, which is first N-protected with a carboxybenzyl (Cbz) group. mdpi.com The alcohol is oxidized to the corresponding ketone, which then undergoes a Wittig olefination to introduce an exocyclic double bond, forming a 4-methyleneproline derivative. mdpi.com Subsequent catalytic hydrogenation of the double bond from the less sterically hindered face can stereoselectively install substituents at the C-4 position.
Table 2: Key Enantioselective Synthesis of a 4-Methylene Proline Precursor
| Reactant | Catalyst | Conditions | Product | Yield (%) | Enantiomeric Ratio |
| Glycine imine analogue & Allylic bromide | Chinchonidine-derived catalyst | Phase-transfer catalysis | tert-butyl (S)-4-methyleneprolinate | 38 | 93:7 |
This table summarizes the key transformation in an enantioselective approach to a versatile 4-substituted proline precursor. researchgate.net
Advanced Applications in Organic Synthesis
N-Cbz-4-cyclopropyl(L)Proline as a Chiral Building Block
This compound belongs to a class of non-natural, 4-substituted proline analogs that serve as valuable chiral building blocks in organic synthesis. The inherent chirality of the proline scaffold, combined with the unique steric and electronic properties of the cyclopropyl (B3062369) group at the C4-position, makes it a powerful tool for introducing stereocenters and building molecular complexity. Proline derivatives are frequently employed in medicinal chemistry due to the conformational restrictions they impart on peptide chains, which is often critical for biological activity nih.gov. The carboxybenzyl (Cbz) protecting group on the nitrogen atom facilitates its use in standard peptide synthesis and other synthetic transformations.
While L-proline itself is a renowned organocatalyst, research has expanded to its derivatives to broaden the scope of asymmetric reactions organic-chemistry.org. Modifications to the proline ring structure can significantly influence the catalyst's efficacy and stereoselectivity. A closely related analog, trans-4,5-methano-L-proline, where a cyclopropane (B1198618) ring is fused to the proline structure, has proven to be a highly effective organocatalyst. In the conjugate addition of symmetrical 2-nitroalkanes to 2-cycloalkenones, it delivered the desired products in excellent chemical yields and with enantiomeric excess (ee) values greater than 99% organic-chemistry.org. This highlights the potential of cyclopropyl-containing proline scaffolds to create a well-defined chiral environment for asymmetric transformations. The substitution at the C4-position, as seen in this compound, is a key strategy for tuning the steric and electronic properties of the proline core to optimize performance in catalysis.
The rigid, three-dimensional structure of 4-substituted prolines makes them ideal starting materials for the synthesis of complex, biologically active molecules. The defined stereochemistry of the proline core serves as a foundation upon which new chiral centers and ring systems can be constructed. A prominent example is the synthesis of the antiviral drug Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein nih.gov. A key component of Ledipasvir is a 4-spiro cyclopropane proline scaffold, specifically (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid nih.gov. The synthesis of this crucial building block underscores the importance of cyclopropane-modified prolines in accessing novel and complex molecular frameworks for pharmaceutical applications nih.gov. Similarly, other 4-substituted prolines, such as (4S)-1-methyl-4-propyl-L-proline, have been synthesized as analogs of fragments found in clinically important antibiotics like lincomycin, demonstrating their utility in developing new anti-infective agents mdpi.com.
| Complex Molecule | Key Proline Building Block | Therapeutic Area | Reference |
|---|---|---|---|
| Ledipasvir | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (a 4-spiro cyclopropane proline) | Antiviral (Hepatitis C) | nih.gov |
| Lincomycin Analog | (4S)-1-methyl-4-propyl-L-proline | Antibacterial | mdpi.com |
The proline C4-position is a versatile attachment point for functional groups, making 4-substituted prolines excellent scaffolds for the development of chemical probes. A technique known as "proline editing" allows for the late-stage, stereospecific modification of 4-hydroxyproline residues within a fully synthesized peptide nih.govacs.org. This method provides access to a diverse array of proline derivatives without the need for individual solution-phase synthesis nih.govacs.org. This approach has been successfully used to install various functional handles and probes, including those for heteronuclear NMR spectroscopy nih.govacs.org. For instance, a perfluoro-tert-butyl group was installed at the C4-position to create a proline derivative with nine equivalent fluorine atoms, serving as a highly sensitive and simplified singlet signal in ¹⁹F NMR studies nih.govnih.gov. This demonstrates the principle that the C4-position can be modified with reporter groups, like the cyclopropyl group or others, to probe molecular interactions and biological systems.
Integration into Peptide and Peptidomimetic Frameworks
The incorporation of this compound into peptide sequences is a powerful strategy for creating peptidomimetics with tailored structural and functional properties. The unique cyclic structure of proline introduces a rigid bend in the peptide backbone, and substitution at the C4-position provides an additional layer of conformational control organic-chemistry.orgembopress.org.
The conformation of a peptide backbone containing proline is largely governed by two key equilibria: the cis-trans isomerization of the preceding Xaa-Pro amide bond and the Cγ-endo/Cγ-exo ("down"/"up") pucker of the five-membered pyrrolidine (B122466) ring nih.gov. Introducing a substituent at the C4-position, such as a cyclopropyl group, can significantly influence both of these conformational features through steric and stereoelectronic effects nih.gov.
Proline is often referred to as a "helix breaker" because its rigid ring structure and lack of an amide proton disrupt the hydrogen-bonding patterns of common secondary structures like α-helices and β-sheets sigmaaldrich.com. The introduction of a substituent at the C4-position can be used to further modulate these effects or to stabilize other specific structural motifs.
The impact of 4-substitution is highly dependent on the stereochemistry and nature of the substituent. For example, 4-substituted prolines have been shown to modulate the stability of polyproline helices, which are important in protein-protein interactions nih.gov. In other contexts, such as in β-sheet forming peptides, the replacement of an amino acid with proline can lead to a complete loss of the extended β-sheet conformation manchester.ac.uk. Conversely, in the protein collagen, the post-translational modification of proline to (4R)-hydroxyproline is essential for stabilizing its unique triple-helix structure nih.govraineslab.com. The incorporation of this compound would likewise be expected to exert a strong, context-dependent influence on the secondary structure of a peptide, making it a valuable tool for protein engineering and the design of novel biomaterials.
| Secondary Structure Motif | General Effect of Proline | Modulating Effect of C4-Substitution | Reference |
|---|---|---|---|
| α-Helix / β-Sheet | Structure breaking | Can enhance or modify the structure-disrupting properties. | sigmaaldrich.commanchester.ac.uk |
| Polyproline Helix (PPI/PPII) | Forms PPI or PPII helices | Substituents can alter the stability and transitional barrier between PPI and PPII forms. | nih.gov |
| Collagen Triple Helix | Required for structure | (4R)-Hydroxyproline is critical for stability; other substitutions can modulate this stability. | nih.govraineslab.com |
Strategies for Incorporation into Non-Ribosomal Peptide Synthesis
The incorporation of non-proteinogenic amino acids like this compound into peptide chains by non-ribosomal peptide synthetases (NRPSs) presents a significant area of interest for the generation of novel bioactive compounds. NRPSs are large, modular enzymes that can accommodate a wide variety of substrates, including those with unusual side chains and modifications. rsc.org The successful integration of this compound into an NRPS assembly line hinges on the specificities of the constituent domains, primarily the adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains.
The initial and critical step is the recognition and activation of the amino acid by the adenylation (A) domain. This domain selects the substrate and catalyzes its activation as an aminoacyl-adenylate intermediate. beilstein-journals.org The substrate specificity of A-domains is determined by a "non-ribosomal code," which is a set of key amino acid residues within the active site that interact with the substrate's side chain. For this compound, the A-domain must be able to accommodate the sterically demanding cyclopropyl group at the 4-position of the proline ring, as well as the N-terminal Cbz protecting group. While NRPS A-domains are known to accept a diverse range of substrates, including those with cyclic and hydrophobic side chains, the presence of the bulky Cbz group may pose a challenge for some A-domains. rsc.orgresearchgate.net However, the inherent flexibility of certain A-domains, or the potential for their engineered evolution, could allow for the recognition and activation of this modified proline analog. rsc.org
Once activated, the aminoacyl-adenylate is transferred to the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) domain, forming a thioester linkage. nih.gov The PCP domain then shuttles the tethered amino acid to the next module in the NRPS assembly line. rsc.org The successful transfer and positioning of the this compound-loaded PCP domain are crucial for the subsequent peptide bond formation.
The condensation (C) domain catalyzes the formation of the peptide bond between the upstream, PCP-tethered peptide and the downstream, PCP-tethered amino acid. The efficiency of this reaction can be influenced by the stereochemistry and steric bulk of the incoming amino acid. The rigid conformation of the proline ring, further constrained by the cyclopropyl group, could affect the precise positioning required for nucleophilic attack within the C-domain's active site.
Strategies to facilitate the incorporation of this compound into non-ribosomal peptides could involve:
Enzyme Engineering: The modification of the A-domain's substrate-binding pocket through site-directed mutagenesis to enhance its affinity for this compound.
Precursor-Directed Biosynthesis: Feeding synthetic this compound to a microbial strain that possesses an NRPS with a promiscuous A-domain capable of accepting this unnatural amino acid.
Chemoenzymatic Synthesis: In vitro reconstitution of NRPS modules where the A-domain has been shown to activate the target amino acid, followed by enzymatic elongation and potential cyclization. frontiersin.org
| NRPS Domain | Function | Potential Challenges and Considerations for this compound |
|---|---|---|
| Adenylation (A) Domain | Substrate recognition and activation to aminoacyl-adenylate. | Steric hindrance from the cyclopropyl ring and the N-Cbz group may affect binding and activation efficiency. The hydrophobicity of the Cbz group might be a favorable or unfavorable factor depending on the specific A-domain. |
| Peptidyl Carrier Protein (PCP) Domain | Covalent tethering of the activated amino acid via a thioester bond and shuttling between catalytic domains. | The bulky nature of the substrate could potentially impact the dynamics of the PCP domain and its interactions with other domains. |
| Condensation (C) Domain | Catalysis of peptide bond formation. | The constrained conformation of the cyclopropyl-proline moiety may influence the orientation of the reactive groups within the C-domain active site, potentially affecting the rate of peptide bond formation. |
Derivatization Strategies for Enhanced Synthetic Utility
The synthetic utility of this compound can be significantly expanded through various derivatization strategies. These modifications can be targeted at the nitrogen and carboxylic acid termini, as well as the cyclopropyl ring, to introduce new functionalities, alter steric and electronic properties, and enable its use in a broader range of synthetic applications.
Functionalization at Nitrogen and Carboxylic Acid Termini
Functionalization at the nitrogen and carboxylic acid termini of this compound is fundamental for its incorporation into peptides and other complex molecules.
Nitrogen Terminus: The benzyloxycarbonyl (Cbz) group is a commonly used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation. total-synthesis.com The deprotection of the Cbz group on this compound would yield the free secondary amine, which can then be subjected to a range of N-functionalization reactions.
Acylation: The free amine can be acylated with various carboxylic acids, acid chlorides, or anhydrides to introduce different N-acyl groups, which can modulate the biological activity and conformational properties of the resulting molecule.
Alkylation: N-alkylation can be achieved using alkyl halides or reductive amination, leading to the formation of N-alkyl-4-cyclopropyl(L)proline derivatives.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can furnish N-carbamoyl or N-thiocarbamoyl derivatives, respectively.
Carboxylic Acid Terminus: The carboxylic acid moiety of this compound is a key handle for peptide synthesis and other transformations. Activation of the carboxylic acid is necessary to facilitate its coupling with amines or alcohols.
Amide Bond Formation: Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives (e.g., HOBt, HOAt), or activated esters (e.g., NHS, pentafluorophenyl esters) can be employed to form amide bonds with other amino acids or amines. nih.gov
Esterification: The carboxylic acid can be converted to various esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. These esters can serve as protecting groups or as intermediates for further transformations.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane complexes.
| Terminus | Initial Functional Group | Transformation | Resulting Functional Group | Potential Applications |
|---|---|---|---|---|
| Nitrogen | N-Cbz | Catalytic Hydrogenolysis | -NH- | Peptide synthesis, N-alkylation, N-acylation |
| -NH- | Acylation | -N(COR)- | Modulation of biological activity, synthesis of peptidomimetics | |
| Carboxylic Acid | -COOH | Activation and Amide Coupling | -CONH- | Peptide synthesis, synthesis of small molecule libraries |
| -COOH | Esterification | -COOR | Protecting group strategies, synthesis of ester derivatives |
Selective Transformations of the Cyclopropyl Ring
The cyclopropyl ring in this compound is a unique structural feature that can be selectively transformed to introduce further molecular diversity. The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under specific conditions. beilstein-journals.org
Hydrogenolysis: Under certain catalytic hydrogenation conditions, particularly with more forcing conditions than those used for Cbz deprotection, the cyclopropane ring can undergo hydrogenolysis to yield gem-dimethyl or ethyl-substituted proline derivatives. The regioselectivity of this ring opening would be influenced by the steric and electronic environment of the proline ring.
Acid-Catalyzed Ring Opening: Treatment with strong acids can lead to the cleavage of the cyclopropane ring, forming a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of the ring opening would be dictated by the stability of the resulting carbocation.
Radical Reactions: The cyclopropyl ring can participate in radical-mediated transformations. For instance, radical addition to the cyclopropane ring can initiate a ring-opening cascade, leading to the formation of more complex acyclic or cyclic structures. nih.gov
Transition Metal-Catalyzed Reactions: Transition metal catalysts can mediate a variety of transformations of the cyclopropyl ring, including isomerization, cycloaddition, and cross-coupling reactions. These methods offer a powerful means to selectively functionalize the cyclopropane moiety.
The selective transformation of the cyclopropyl ring provides a pathway to novel proline analogs with diverse substitution patterns, which can be valuable for structure-activity relationship studies and the development of new therapeutic agents.
Mechanistic Insights and Theoretical Studies
Elucidation of Reaction Mechanisms in Cyclopropylproline Synthesis
The synthesis of cyclopropyl-containing proline derivatives involves intricate reaction pathways, often leveraging transition-metal catalysis to construct the strained three-membered ring with high precision.
A novel approach for the stereospecific synthesis of cyclopropanes from enynes utilizes a Palladium(II/IV) catalytic cycle. organic-chemistry.orgnih.gov This method is distinct from more traditional Pd(0)/Pd(II)-catalyzed cyclizations. The reaction mechanism is initiated by the acetoxypalladation of the alkyne, which is followed by a cyclization step to form a Pd(II) intermediate. organic-chemistry.org A crucial step in this pathway is the oxidation of this intermediate to a more reactive Pd(IV) species, a process that requires a strong oxidant. organic-chemistry.org
The key cyclopropane-forming event involves the nucleophilic attack of a tethered olefin onto the Pd(IV)-carbon bond. organic-chemistry.orgnih.gov This step proceeds with a net inversion of geometry relative to the starting olefin, ensuring a high degree of stereospecificity in the final cyclopropyl (B3062369) product. organic-chemistry.org This catalytic system has demonstrated broad applicability in generating various bicyclic ring systems, including those containing pyrrolidines, the core structure of proline. organic-chemistry.org
Table 1: Key Steps in Pd(II/IV)-Catalyzed Cyclopropane (B1198618) Synthesis
| Step | Description | Intermediate Species |
|---|---|---|
| 1 | Acetoxypalladation of Alkyne & Cyclization | Pd(II) Intermediate |
| 2 | Oxidation | Pd(IV) Intermediate |
| 3 | Nucleophilic Attack by Olefin | Pd(IV) Complex |
| 4 | Reductive Elimination | Cyclopropane Product & Pd(II) |
This table outlines the generalized catalytic cycle for the formation of cyclopropanes via a Pd(II)/Pd(IV) pathway.
Among the various methods for creating cyclopropane rings, the Simmons-Smith reaction is a widely utilized and mechanistically well-studied protocol for the stereospecific conversion of alkenes into cyclopropanes. nih.gov Mechanistic studies suggest that the reaction between iodomethylzinc iodide and an alkene proceeds through a concerted mechanism involving a "butterfly-shaped" transition state. nih.gov This concerted nature ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.
Other transition metals, such as copper, are also employed to catalyze cyclopropanation reactions. For instance, the enantioselective Cu(I)-catalyzed cyclopropanation of N-Boc-pyrrole has been developed as a key step in the synthesis of proline analogs. nih.govacs.org These catalytic systems often utilize chiral ligands to induce asymmetry and achieve high enantioselectivity in the formation of the cyclopropane ring. researchgate.net
Stereochemical Control and Diastereoselectivity in Molecular Construction
Achieving precise stereochemical control is paramount in the synthesis of complex molecules like N-Cbz-4-cyclopropyl(L)Proline. The diastereoselectivity in the synthesis of substituted proline analogs is influenced by several factors. nih.gov Studies on the alkylation of proline enolates have shown that the choice of the N-protecting group (e.g., N-Boc vs. N-benzoyl), the nature of the alkylating reagent, and the steric bulk of ester groups play critical roles in determining the stereochemical outcome. nih.gov
For example, the use of bulky chiral auxiliaries, such as menthyl esters, can significantly enhance the diastereoselectivity of alkylation reactions on the proline ring. nih.gov Similarly, in catalytic cyclopropanation reactions, the structure of the chiral ligand associated with the metal center is instrumental in directing the stereochemistry of the newly formed cyclopropane ring. researchgate.net Cascade reactions, such as a Cu(I)-catalyzed [3 + 2]-cycloaddition followed by an Alder-ene cyclization, can also proceed with a high degree of diastereoselectivity to afford highly functionalized proline frameworks. nih.gov
Conformational Analysis of this compound and its Derivatives
The unique cyclic structure of proline imposes significant conformational constraints on peptides and proteins. nih.govnih.govnih.gov The introduction of a cyclopropyl group at the 4-position further rigidifies the structure, influencing its biological activity. acs.org
The five-membered pyrrolidine (B122466) ring of proline is not planar and typically exists in one of two predominant puckered conformations: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) or Cγ-exo (where Cγ is on the opposite side). nih.govnih.govresearchgate.net The energy difference between these two states in unsubstituted proline is small, allowing for rapid interconversion. nih.gov
Quantum mechanical calculations and other computational methods are powerful tools for investigating the intrinsic conformational preferences of proline and its derivatives. nih.govfrontiersin.org These theoretical studies have shown that substituents on the pyrrolidine ring can significantly bias the endo/exo equilibrium. nih.govnih.gov For instance, electronegative substituents at the 4-position can favor a specific pucker due to stereoelectronic effects like the gauche effect. nih.govacs.org Computational models can predict the most stable conformations by calculating the relative energies of different puckered states, providing crucial insights into the three-dimensional structure of molecules like this compound. nih.govfrontiersin.org
Table 2: Factors Influencing Pyrrolidine Ring Pucker
| Factor | Influence on Ring Pucker | Example |
|---|---|---|
| Steric Bulk | A bulky substituent at C-4 generally favors a pseudoequatorial orientation, which can lock the ring in either an exo or endo pucker depending on the substituent's configuration (cis/trans). nih.govnih.gov | 4-tert-butylproline |
| Electronegativity | An electronegative 4-trans-substituent favors the exo pucker, while a 4-cis-substituent favors the endo pucker due to stereoelectronic interactions. nih.govresearchgate.net | 4-fluoroproline |
This table summarizes the key factors that determine the conformational preference of the proline pyrrolidine ring.
The incorporation of a cyclopropane ring into the proline scaffold is a known strategy to increase its conformational rigidity. acs.org The inherent strain and rigid geometry of the cyclopropane ring itself restrict the rotation of adjacent chemical bonds. researchgate.net This "cyclopropylic strain" arises from the steric repulsion between substituents on the three-membered ring, which limits the conformational freedom of the entire molecule. researchgate.net
In the context of this compound, the cyclopropyl group at the C-4 position acts as a bulky, conformationally locked substituent. This significantly restricts the puckering of the pyrrolidine ring, favoring a single, well-defined conformation. nih.gov Furthermore, studies on peptides containing cyclopropyl groups have shown that this moiety can influence the conformational equilibrium (Z/E isomerism) of the preceding amide bond, which is another key determinant of peptide and protein structure. nih.gov The increased rigidity and defined conformation imparted by the cyclopropyl group are critical for designing proline derivatives with specific structural and functional properties.
Computational Analysis of this compound: Unexplored Territory in Reactivity and Selectivity
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of proline-catalyzed reactions. nih.govresearchgate.net These studies provide valuable insights into transition state geometries, activation energies, and the origins of stereoselectivity. nih.govnih.gov Research in this area has explored how modifications to the proline ring, such as substitution at various positions, can influence the catalyst's performance in reactions like aldol and Mannich additions. nih.govlongdom.orgnih.gov
Theoretical models have been developed to explain the stereochemical outcomes of reactions catalyzed by proline and its analogs. nih.gov These models often focus on the subtle interplay of steric and electronic effects within the transition state assembly. researchgate.net For instance, computational analyses have been performed on various proline derivatives, including those with bicyclic structures and heteroatom substitutions, to understand how these structural changes impact reactivity and selectivity. nih.gov
The general mechanism for proline catalysis often involves the formation of an enamine intermediate from the reaction of the proline catalyst with a carbonyl donor. nih.govlongdom.org Computational studies have detailed the energetics of this process and the subsequent carbon-carbon bond-forming step with a carbonyl acceptor. The stereoselectivity is rationalized by analyzing the relative energies of the competing diastereomeric transition states. nih.gov
Despite the extensive body of research on proline catalysis, the specific impact of an N-Cbz protecting group combined with a 4-cyclopropyl substituent has not been computationally explored in the available literature. Such a study would involve:
Conformational Analysis: Determining the preferred puckering of the pyrrolidine ring and the orientation of the cyclopropyl and N-Cbz groups.
Transition State Modeling: Locating and calculating the energies of transition states for reactions in which this compound acts as a catalyst. This would involve modeling the interaction of the catalyst with specific substrates.
Analysis of Non-covalent Interactions: Investigating the role of hydrogen bonding and other non-covalent interactions in stabilizing the preferred transition state that leads to the major stereoisomer.
Without such dedicated studies, any discussion on the specific mechanistic insights, reactivity, and selectivity of this compound would be purely speculative. The creation of detailed data tables and in-depth research findings, as requested, is therefore not possible based on the current body of scientific literature. Future computational work is required to elucidate the unique catalytic properties that may arise from the combination of the cyclopropyl and Cbz moieties in this proline derivative.
Future Research Trajectories and Methodological Innovations
Development of More Sustainable and Atom-Economical Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic routes in pharmaceutical and chemical research. A primary goal is the improvement of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.com Current multi-step syntheses of complex proline derivatives often involve protecting groups and stoichiometric reagents, which can lead to poor atom economy.
Future research will likely focus on developing more streamlined synthetic pathways. This includes exploring one-pot reactions and tandem catalytic cycles that reduce the number of isolation and purification steps. For instance, the Simmons-Smith reaction, used for creating the cyclopropyl (B3062369) ring, is effective but generates stoichiometric zinc byproducts. thieme-connect.com Alternative catalytic cyclopropanation methods using diazo compounds with transition metal catalysts could offer a more atom-economical route. Similarly, developing enzymatic or chemo-enzymatic methods could provide highly selective and environmentally benign alternatives to traditional chemical transformations. The use of organocatalysis, which avoids heavy metal contaminants and often utilizes more environmentally friendly reagents, represents another promising avenue for sustainable synthesis. acs.org
Table 1: Comparison of Synthetic Strategies for Atom Economy
| Reaction Type | Traditional Approach | Atom-Economical Alternative | Key Advantages |
|---|---|---|---|
| Cyclopropanation | Simmons-Smith (Et₂Zn, CH₂I₂) | Catalytic cyclopropanation (e.g., with diazoacetates and Rh or Cu catalysts) | Reduces stoichiometric metal waste. |
| Amide Bond Formation | Use of coupling reagents (e.g., HATU, EDC) | Direct amidation, enzyme-catalyzed coupling | Avoids wasteful byproducts from coupling agents. |
| Protecting Group Strategy | Multi-step protection/deprotection | Transient protection or protecting-group-free synthesis | Reduces step count, solvent use, and waste. |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The stereochemistry of the 4-position of the proline ring is critical for its biological activity and conformational influence. While syntheses often start from chiral precursors like 4-hydroxyproline, the development of catalytic enantioselective methods to introduce substituents at the 4-position is a major research focus. nih.gov
Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of 4-substituted prolines. acs.org Using chiral catalysts derived from Cinchona alkaloids, researchers have successfully synthesized precursors like (S)-4-methyleneproline with high enantioselectivity (e.g., 95:5 e.r.). nih.gov These precursors are versatile intermediates that can be converted to a range of 4-substituted proline analogs.
Future work will likely involve the design and application of new generations of catalysts. This includes:
Bifunctional Catalysts: Systems that combine a Lewis acid and a Brønsted base or a hydrogen-bond donor in a single molecule to activate both the nucleophile and the electrophile, offering greater control over reactivity and stereoselectivity.
Ionic Liquid-Supported Catalysts: Novel organocatalysts supported on ionic liquids can facilitate catalyst recycling and reuse, enhancing the sustainability of the process. mdpi.com
Transition-Metal Catalysis: Palladium-catalyzed C(sp³)–H arylation has been used to functionalize the proline ring, offering a direct method for creating carbon-carbon bonds with high regio- and stereospecificity. acs.org
Table 2: Examples of Catalytic Systems for Proline Functionalization
| Catalytic System | Reaction Type | Key Features | Potential Application |
|---|---|---|---|
| Chinchonidine-derived catalyst | Phase-Transfer Catalysis (PTC) | High enantioselectivity for alkylation; operational simplicity. nih.govacs.org | Synthesis of chiral 4-alkenyl proline precursors. |
| Diarylprolinol silyl (B83357) ether | Organocatalytic Michael Addition | Used in low catalyst loadings to produce chiral adducts with high enantioselectivity. mdpi.com | Asymmetric synthesis of 3-substituted prolines. |
| Palladium(II) Acetate with an Amide Directing Group | C(sp³)–H Arylation | Direct and stereospecific functionalization of the proline ring. acs.org | Introduction of aryl groups at the C-3 position. |
Application of Chemoinformatics and Machine Learning in Compound Design
Chemoinformatics and machine learning (ML) are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.gov These computational approaches can accelerate the design of novel proline analogues with desired physicochemical and biological properties. By analyzing large datasets of chemical structures and their associated activities, ML models can identify key structure-activity relationships (SAR). nih.gov
In the context of N-Cbz-4-cyclopropyl(L)Proline and its derivatives, chemoinformatics can be applied to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological effects of novel 4-substituted prolines.
Optimize Physicochemical Properties: Use machine learning algorithms to predict properties like solubility, permeability, and metabolic stability, guiding the design of analogues with improved drug-like characteristics. acs.org
Reaction Prediction and Optimization: Employ ML models trained on reaction data to predict the outcomes of synthetic steps and identify optimal reaction conditions, reducing the need for extensive empirical screening. azolifesciences.com
This computational-driven approach allows for the intelligent design of virtual libraries of proline analogues, prioritizing the synthesis of compounds with the highest probability of success.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization
Unambiguous structural and stereochemical characterization is essential for proline derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are routine, advanced methodologies are required to probe subtle conformational details and analyze complex mixtures. nih.gov
Future research will increasingly rely on a combination of sophisticated techniques:
Multidimensional NMR Spectroscopy: Advanced NMR experiments (e.g., NOESY, ROESY) are crucial for determining the three-dimensional structure and conformational preferences of proline-containing peptides. These techniques help elucidate the steric and stereoelectronic effects of the 4-cyclopropyl substituent on the peptide backbone. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for accurate mass determination. nih.gov Tandem mass spectrometry (MS/MS) combined with liquid chromatography (LC-MS/MS) is used for sequencing proline-containing peptides and identifying post-translational modifications. scilit.com
Advanced Chromatography: Techniques like hydrophilic interaction chromatography (HILIC) can be used to separate closely related peptides, such as those differing by a single hydroxylation, which is analogous to the polarity change introduced by other small substituents. elifesciences.org Chiral chromatography remains indispensable for confirming the enantiopurity of synthetic intermediates and final products. nih.gov
These advanced analytical methods provide a deeper understanding of the molecule's structure and behavior, which is critical for its application in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Cbz-4-cyclopyrrolidine(L)Proline, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodology : Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods, employing carbobenzyloxy (Cbz) protection for the amine group. Optimize cyclopropane ring formation using transition-metal catalysts (e.g., Rh(II)) under inert conditions. Monitor enantiomeric purity via chiral HPLC, referencing protocols for structurally analogous N-Cbz-proline derivatives . Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied and validated using H/C NMR and mass spectrometry .
Q. How should researchers characterize the structural integrity of N-Cbz-4-cyclopropyl(L)Proline using spectroscopic techniques?
- Methodology : Combine H NMR (to confirm cyclopropane proton coupling constants, J = 5–8 Hz) and C NMR (to identify quaternary carbons in the cyclopropane ring). Use FT-IR to verify Cbz carbonyl stretches (~1690–1710 cm) and compare with spectral databases for N-Cbz-protected amino acids . High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What are the critical parameters for maintaining stability during storage of this compound in laboratory settings?
- Methodology : Store lyophilized samples at –20°C under anhydrous conditions, as moisture can hydrolyze the Cbz group. For short-term use, dissolve in dry DMSO or DMF and aliquot to minimize freeze-thaw cycles. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and HPLC at 254 nm, referencing stability studies on N-Cbz-hydroxyproline .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different cellular models?
- Methodology : Perform dose-response assays (e.g., IC determination) in parallel across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, serum concentration). Use RNA-seq or qRT-PCR to assess off-target effects on proline metabolism genes (e.g., P5CS, PDH), as described in plant stress-response studies . Validate findings with CRISPR-edited cell lines lacking specific proline transporters .
Q. What experimental strategies are effective in elucidating the role of the cyclopropyl moiety in modulating the conformational dynamics of proline derivatives?
- Methodology : Employ molecular dynamics (MD) simulations with AMBER or CHARMM force fields to compare torsional angles of cyclopropyl-proline vs. unmodified proline. Validate predictions using X-ray crystallography or NOESY NMR to detect restricted rotation. Reference conformational analyses of N-Cbz-fluoro-proline derivatives for methodological insights .
Q. How should batch-to-batch variability in synthetic this compound be systematically analyzed to ensure reproducibility in pharmacological assays?
- Methodology : Implement quality control (QC) protocols:
- Purity : ≥97% by HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Impurity profiling : LC-MS to detect residual catalysts (e.g., Rh) or byproducts (e.g., de-Cbz compounds).
- Bioassay normalization : Include internal controls (e.g., commercially available N-Cbz-hydroxyproline) in each assay batch to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
